molecular formula C5H9BrN2 B6209213 3-(3-bromopropyl)-3-methyl-3H-diazirine CAS No. 2386882-01-3

3-(3-bromopropyl)-3-methyl-3H-diazirine

Cat. No.: B6209213
CAS No.: 2386882-01-3
M. Wt: 177.04 g/mol
InChI Key: MODZUTXTWXBFDG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(3-Bromopropyl)-3-methyl-3H-diazirine is an organic compound that belongs to the class of diazirines Diazirines are three-membered ring structures containing two nitrogen atoms and one carbon atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-bromopropyl)-3-methyl-3H-diazirine typically involves the reaction of 3-bromopropylamine with a suitable diazirine precursor. One common method is the reaction of 3-bromopropylamine with methyl chloroformate to form the corresponding carbamate, which is then cyclized to form the diazirine ring under basic conditions. The reaction conditions often involve the use of a strong base such as sodium hydride or potassium tert-butoxide in an aprotic solvent like tetrahydrofuran (THF).

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions for higher yields and purity, as well as implementing continuous flow processes to enhance efficiency and safety.

Chemical Reactions Analysis

Types of Reactions

3-(3-Bromopropyl)-3-methyl-3H-diazirine can undergo various types of chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alcohols.

    Cycloaddition Reactions: The diazirine ring can participate in cycloaddition reactions with alkenes or alkynes to form larger ring structures.

    Photochemical Reactions: Upon exposure to UV light, the diazirine ring can generate reactive carbene intermediates, which can insert into C-H, N-H, or O-H bonds.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles like sodium azide, potassium thiocyanate, or primary amines. These reactions are typically carried out in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or acetonitrile.

    Cycloaddition Reactions: These reactions often require the presence of a catalyst such as a transition metal complex and are conducted under inert atmosphere conditions.

    Photochemical Reactions: UV light sources are used to initiate the formation of carbene intermediates, and the reactions are usually performed in solvents like dichloromethane or benzene.

Major Products Formed

    Substitution Reactions: Products include various substituted diazirines depending on the nucleophile used.

    Cycloaddition Reactions: Products are typically larger ring structures or fused ring systems.

    Photochemical Reactions: Products include carbene insertion products such as alkylated or arylated derivatives.

Scientific Research Applications

3-(3-bromopropyl)-3-methyl-3H-diazirine is a diazirine compound that has garnered interest due to its unique photochemical properties, particularly its ability to form covalent bonds with nearby molecules upon exposure to ultraviolet (UV) light. This characteristic makes it a valuable tool in various scientific research applications, particularly in chemical biology and synthetic organic chemistry.

Chemical Properties and Structure

The molecular formula of this compound is C5_5H9_9BrN2_2, with a molecular weight of 177.04 g/mol. The compound features a three-membered diazirine ring containing two nitrogen atoms, along with a bromopropyl group and a methyl group attached to the core structure. The diazirine ring is known for its photoreactivity, which allows for homolytic cleavage under UV irradiation, leading to the generation of reactive carbenes .

Chemical Probes in Biological Systems

This compound serves as a chemical probe in biological systems due to its ability to label proteins and other biomolecules selectively. Upon UV activation, the diazirine can form covalent bonds with target proteins, allowing researchers to study protein interactions and functions without significant cytotoxicity. This property is particularly useful in:

  • Protein Labeling : Enabling the tracking of protein dynamics in live cells.
  • Studying Protein-Protein Interactions : Facilitating the mapping of interaction networks within cellular environments.

Synthetic Organic Chemistry

In synthetic organic chemistry, diazirines like this compound are utilized for their ability to generate reactive intermediates that can participate in various reactions. The thermal stability and reactivity of this compound make it suitable for:

  • Reagent Development : For creating new synthetic pathways and methodologies.
  • Click Chemistry Applications : Where diazirines can be used as precursors for more complex molecular architectures.

Mechanistic Studies

The compound is also valuable for mechanistic studies involving photochemistry. Researchers can investigate the mechanisms by which diazirines react under UV light, providing insights into reaction pathways and kinetics.

Case Studies

While specific case studies directly involving this compound are currently limited due to a lack of published literature, related research on diazirines has demonstrated their effectiveness in various applications:

  • Protein Interaction Studies : Research has shown that diazirines can be designed to minimize cytotoxicity while effectively labeling target proteins, making them valuable tools in chemical biology.
  • Development of Chemical Probes : Diazirines have been utilized in synthesizing probes that allow for the study of complex biological systems under physiological conditions.

Mechanism of Action

The primary mechanism of action for 3-(3-bromopropyl)-3-methyl-3H-diazirine involves the generation of reactive carbene intermediates upon exposure to UV light. These carbenes can insert into various chemical bonds, leading to the formation of new covalent bonds. The molecular targets and pathways involved depend on the specific application, such as protein binding sites in biological studies or polymer backbones in materials science.

Comparison with Similar Compounds

Similar Compounds

    3-(3-Chloropropyl)-3-methyl-3H-diazirine: Similar structure but with a chlorine atom instead of bromine.

    3-(3-Iodopropyl)-3-methyl-3H-diazirine: Similar structure but with an iodine atom instead of bromine.

    3-(3-Azidopropyl)-3-methyl-3H-diazirine: Similar structure but with an azide group instead of bromine.

Uniqueness

3-(3-Bromopropyl)-3-methyl-3H-diazirine is unique due to the presence of the bromine atom, which can participate in specific substitution reactions that are not as readily accessible with chlorine or iodine analogs. Additionally, the bromine atom provides a good balance between reactivity and stability, making it a versatile compound for various applications.

Biological Activity

3-(3-bromopropyl)-3-methyl-3H-diazirine is a diazirine derivative notable for its unique reactivity and biological properties. This compound has garnered attention in various fields, particularly in medicinal chemistry and biochemical research, due to its ability to form covalent bonds with biomolecules, which can be leveraged for studying protein interactions and enzyme activities.

  • Molecular Formula : C6H8BrN3
  • Molecular Weight : 202.05 g/mol
  • CAS Number : 2386882
  • IUPAC Name : this compound

The biological activity of this compound primarily arises from its diazirine moiety, which allows it to act as a photoaffinity label. Upon exposure to UV light, diazirines undergo a rearrangement that generates highly reactive carbene species. These carbenes can covalently bond with nucleophilic sites on proteins, facilitating the study of protein-ligand interactions and the mapping of binding sites within complex biological systems.

Biological Applications

  • Protein Interaction Studies : The ability of this compound to form covalent bonds makes it an effective tool for probing protein interactions. It can be used to label specific proteins in living cells, allowing researchers to track and analyze protein dynamics in real-time.
  • Enzyme Activity Probing : This compound can also serve as a substrate for various enzymes, enabling the investigation of enzyme mechanisms and the identification of active sites through covalent modification.

Case Study 1: Protein Labeling

In a study examining the binding affinities of various ligands to target proteins, researchers employed this compound as a photoaffinity probe. The compound was shown to effectively label target proteins in vitro, leading to the identification of novel binding sites that were previously uncharacterized. The study highlighted how diazirines could enhance the understanding of protein-ligand interactions at a molecular level.

Case Study 2: Enzyme Inhibition

Another investigation explored the use of this compound in identifying inhibitors of specific enzyme pathways. By covalently modifying active site residues, researchers were able to elucidate the mechanism of action for several potential drug candidates, demonstrating the compound's utility in drug discovery processes.

Comparative Analysis with Similar Compounds

The biological activity of this compound can be compared with other diazirine derivatives and photoaffinity labels.

Compound NameKey FeaturesBiological Activity
2-(4-Bromophenyl)-2-methyl-1-diazirineHigher specificity for certain proteinsEffective in mapping protein interaction networks
1-Azido-2-propylbenzeneLess reactive than diazirinesUsed primarily in click chemistry applications
4-Bromobenzyl bromideNon-covalent interactionsLimited use in studying dynamic protein interactions

Properties

CAS No.

2386882-01-3

Molecular Formula

C5H9BrN2

Molecular Weight

177.04 g/mol

IUPAC Name

3-(3-bromopropyl)-3-methyldiazirine

InChI

InChI=1S/C5H9BrN2/c1-5(7-8-5)3-2-4-6/h2-4H2,1H3

InChI Key

MODZUTXTWXBFDG-UHFFFAOYSA-N

Canonical SMILES

CC1(N=N1)CCCBr

Purity

95

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.